Superior In Vitro Potency in Mast Cell Degranulation Compared to Clinical Src Inhibitors
Antiallergic agent-1 (Compound 36) exhibits a markedly lower half-maximal inhibitory concentration (IC₅₀) for suppressing antigen-induced degranulation in RBL-2H3 mast cells compared to the clinically investigated Src-family kinase inhibitors dasatinib and WZ3146. The IC₅₀ of Antiallergic agent-1 is 2.54 nM, representing an approximate 13-fold increase in potency over dasatinib (IC₅₀ ≈ 34 nM) and an approximate 138-fold increase over WZ3146 (IC₅₀ ≈ 350 nM). This quantitative difference is derived from studies employing comparable IgE/antigen stimulation conditions and measuring β-hexosaminidase release as a degranulation marker [1][2][3].
| Evidence Dimension | Inhibition of IgE/Antigen-Induced Degranulation (β-hexosaminidase release) |
|---|---|
| Target Compound Data | IC₅₀ = 2.54 nM |
| Comparator Or Baseline | Dasatinib: IC₅₀ ≈ 34 nM; WZ3146: IC₅₀ ≈ 350 nM |
| Quantified Difference | Approximately 13.4-fold more potent than dasatinib; approximately 138-fold more potent than WZ3146. |
| Conditions | RBL-2H3 rat basophilic leukemia cells; sensitized with anti-DNP IgE and stimulated with DNP-HSA antigen; β-hexosaminidase release measured as degranulation marker. |
Why This Matters
Higher potency at lower concentrations reduces the required dosage in in vitro and in vivo models, minimizing potential off-target effects and compound usage costs.
- [1] Xie, Z., Xiang, C., Li, X., Fan, C., Chen, T., Liu, M., Ma, Y., Bai, F., Tang, W., & Hu, Y. (2021). Discovery of Potent Antiallergic Agents Based on an o-Aminopyridinyl Alkynyl Scaffold. Journal of Medicinal Chemistry, 64(18), 13588–13603. View Source
- [2] Park, Y. H., Kim, D. K., Kim, H. W., Kim, H. S., Lee, D., Lee, M. B., Min, K. Y., Koo, J., Kim, S. J., Kang, C., Kim, Y. M., Kim, H. S., & Choi, W. S. (2020). Dasatinib Inhibits Lyn and Fyn Src-Family Kinases in Mast Cells to Suppress Type I Hypersensitivity in Mice. Biomolecules & Therapeutics, 28(5), 456–464. View Source
- [3] Park, Y. H., Kim, D. K., Kim, H. S., Lee, D., Lee, M. B., Min, K. Y., Jo, M. G., Lee, J. E., Kim, Y. M., & Choi, W. S. (2019). WZ3146 inhibits mast cell Lyn and Fyn to reduce IgE-mediated allergic responses in vitro and in vivo. Toxicology and Applied Pharmacology, 383, 114769. View Source
